

# An In-depth Technical Guide to the Spectroscopic Data of Indole Derivatives

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## Compound of Interest

Compound Name: 5-bromo-1H-indol-7-amine  
CAS No.: 374537-99-2  
Cat. No.: B1277698

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Disclaimer: Spectroscopic data for the specific compound **5-bromo-1H-indol-7-amine** is not readily available in the public domain. This guide provides a comprehensive overview of the spectroscopic data for the closely related compounds, 5-bromo-1H-indole and 5-aminoindole, to serve as a valuable reference for researchers, scientists, and drug development professionals. The presented data and protocols offer insights into the characteristic spectral features of the bromo- and amino-substituted indole core.

## Spectroscopic Data of 5-Bromo-1H-indole

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-bromo-1H-indole.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 5-bromo-1H-indole are typically acquired in deuterated chloroform ( $\text{CDCl}_3$ ) with chemical shifts ( $\delta$ ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 5-Bromo-1H-indole in  $\text{CDCl}_3$

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity
H1 (N-H)	-8.15	br s
H4	-7.75	s
H2	-7.30	d
H6	-7.20	d
H3	-6.45	s

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for 5-Bromo-1H-indole in  $\text{CDCl}_3$ [1]

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C7a	134.5
C3a	129.6
C2	125.1
C4	124.3
C6	121.5
C5	112.9
C7	112.5
C3	102.4

## Infrared (IR) Spectroscopy

The IR spectrum of 5-bromo-1H-indole provides information about its functional groups.

Table 3: Key IR Absorption Bands for 5-Bromo-1H-indole

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3400	N-H Stretch	Indole N-H
~3100-3000	C-H Stretch (Aromatic)	Ar-H
~1610, ~1460	C=C Stretch (Aromatic)	Aromatic Ring
~1340	C-N Stretch	Indole C-N
~790	C-H Bend (Aromatic)	Ar-H
~580	C-Br Stretch	Aryl Bromide

## Mass Spectrometry (MS)

Mass spectrometry of 5-bromo-1H-indole shows the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic isotopic pattern is observed for bromine-containing fragments.

Table 4: Mass Spectrometry Data for 5-Bromo-1H-indole[2]

m/z	Interpretation
197	[M+2] <sup>+</sup> molecular ion peak (with <sup>81</sup> Br isotope)
195	[M] <sup>+</sup> molecular ion peak (with <sup>79</sup> Br isotope)
116	[M - Br] <sup>+</sup> fragment
89	[M - Br - HCN] <sup>+</sup> fragment

## Spectroscopic Data of 5-Aminoindole

To understand the influence of an amino group on the indole scaffold, the spectroscopic data for 5-aminoindole is presented below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data was reported for 5-aminoindole in DMSO-d<sub>6</sub>. [3]

Table 5: <sup>1</sup>H NMR Spectroscopic Data for 5-Aminoindole in CDCl<sub>3</sub>[3]

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
N-H (Indole)	7.96	br s	-
H7	7.20	d	8.4
H2	7.14	s	-
H4	6.95	s	-
H6	6.67	d	8.4
H3	6.38	s	-
NH <sub>2</sub>	3.51	br s	-

Table 6: <sup>13</sup>C NMR Spectroscopic Data for 5-Aminoindole in DMSO-d<sub>6</sub>[3]

Carbon Assignment	Chemical Shift (δ, ppm)
C5	141.0
C7a	129.8
C3a	128.5
C2	124.7
C7	111.8
C6	111.4
C4	103.2
C3	99.6

## Mass Spectrometry (MS)

The mass spectrum of 5-aminoindole shows a prominent molecular ion peak.[4]

Table 7: Mass Spectrometry Data for 5-Aminoindole[4]

m/z	Interpretation
132	[M] <sup>+</sup> molecular ion peak
131	[M-H] <sup>+</sup> fragment
104	[M - HCN - H] <sup>+</sup> fragment

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

### NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the indole derivative.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry vial.
- For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR:
  - Pulse Sequence: Standard single-pulse sequence.
  - Spectral Width: ~12-16 ppm.
  - Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16.
- <sup>13</sup>C NMR:
  - Pulse Sequence: Proton-decoupled single-pulse sequence.
  - Spectral Width: ~200-250 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

#### Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift axis using the residual solvent peak or TMS (0.00 ppm).
- Integrate signals for <sup>1</sup>H NMR to determine proton ratios.

## IR Spectroscopy

#### Sample Preparation (KBr Pellet):

- Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

#### Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry

### Sample Preparation:

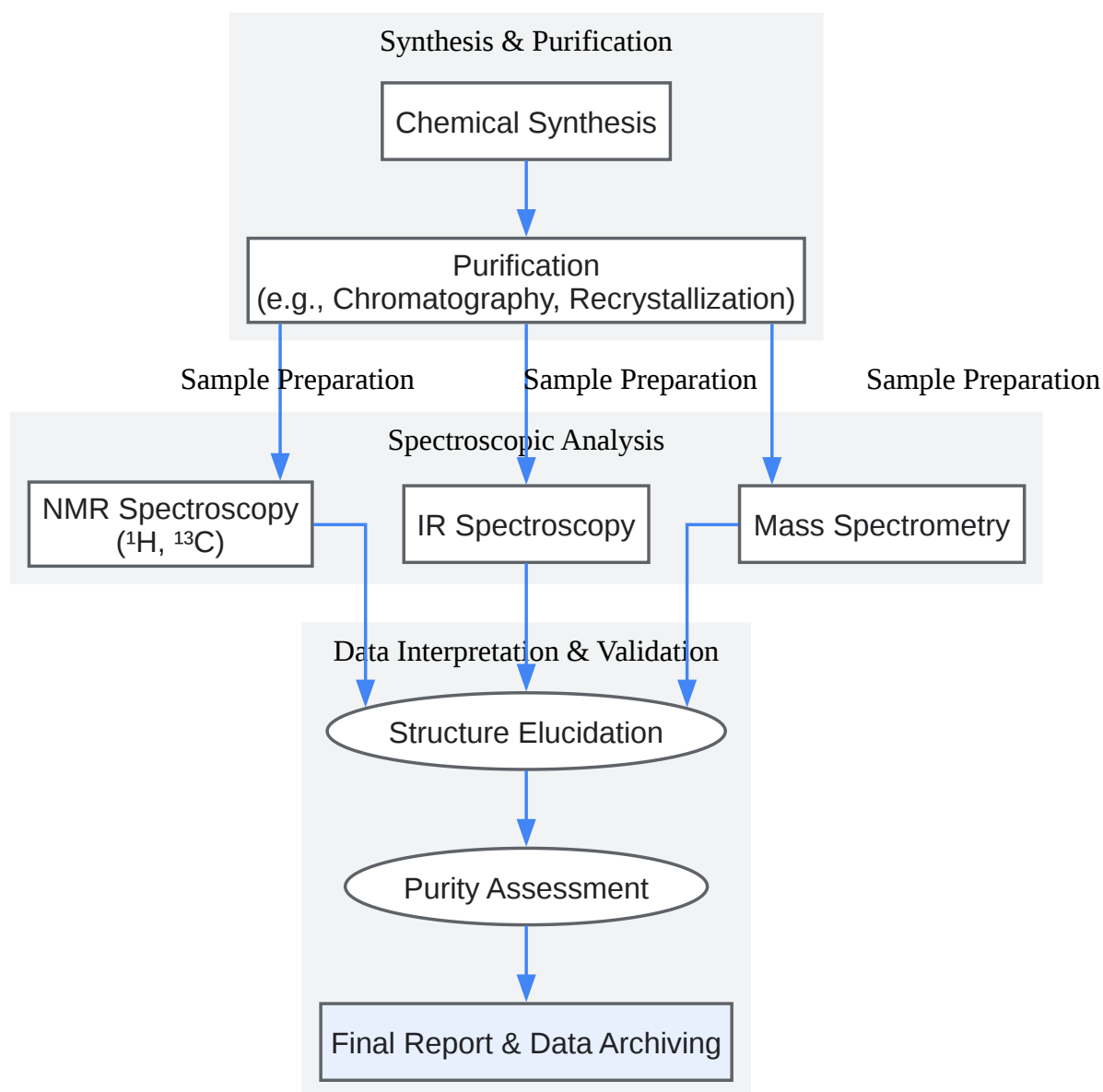
- Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[5]
- Further dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$ .[5]
- Filter the solution if any particulate matter is present.[5]

### Data Acquisition (Electron Impact - EI):

- Instrument: A mass spectrometer with an EI source, often coupled with a gas chromatograph (GC-MS).
- Ionization Energy: Typically 70 eV.
- The sample is vaporized and then ionized by a beam of high-energy electrons, causing fragmentation.[6]
- The resulting ions are separated by a mass analyzer based on their mass-to-charge ( $m/z$ ) ratio and detected.[6]

## Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.



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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

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